molecular formula C17H18BrClN4O B11538314 2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide

2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide

Cat. No.: B11538314
M. Wt: 409.7 g/mol
InChI Key: YQUAQQUBJIJCKS-UFFVCSGVSA-N
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Description

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-chloroaniline and 4-(dimethylamino)benzaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 4-(dimethylamino)benzaldehyde with hydrazine hydrate under reflux conditions.

    Coupling Reaction: The intermediate Schiff base is then coupled with 2-bromo-4-chloroaniline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The presence of halogen atoms (bromo and chloro) allows for nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Compounds with substituted nucleophiles replacing the halogen atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of halogen atoms and aromatic rings suggests possible interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. Its structure suggests it might interact with various biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of halogen atoms could facilitate binding to hydrophobic pockets in proteins, while the aromatic rings might engage in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromo-4-fluorophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide
  • 2-[(2-Chloro-4-bromophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide is unique due to the specific combination of bromo and chloro substituents on the phenyl ring

Properties

Molecular Formula

C17H18BrClN4O

Molecular Weight

409.7 g/mol

IUPAC Name

2-(2-bromo-4-chloroanilino)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C17H18BrClN4O/c1-23(2)14-6-3-12(4-7-14)10-21-22-17(24)11-20-16-8-5-13(19)9-15(16)18/h3-10,20H,11H2,1-2H3,(H,22,24)/b21-10+

InChI Key

YQUAQQUBJIJCKS-UFFVCSGVSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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